molecular formula C9H20OS B14538083 1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 62296-23-5

1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-

Cat. No.: B14538083
CAS No.: 62296-23-5
M. Wt: 176.32 g/mol
InChI Key: KICZWSRAFHBUMZ-UHFFFAOYSA-N
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Description

1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, with additional substituents including a tert-butylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- typically involves the following steps:

    Formation of the Butanol Backbone: The butanol backbone can be synthesized through the reduction of butanal or butanoic acid.

    Introduction of the tert-Butylthio Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the butanol backbone is replaced by a tert-butylthio group.

    Addition of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles.

    Elimination: Dehydration reactions can lead to the formation of alkenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be employed under basic conditions.

    Elimination: Acidic or basic conditions can facilitate dehydration reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted butanol derivatives.

    Elimination: Alkenes.

Scientific Research Applications

1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A simple alcohol with a hydroxyl group attached to a butane chain.

    tert-Butyl Alcohol: Contains a tert-butyl group attached to a hydroxyl group.

    2-Methyl-1-Butanol: Features a methyl group on the second carbon of the butanol chain.

Uniqueness

1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl- is unique due to the presence of both a tert-butylthio group and a methyl group, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62296-23-5

Molecular Formula

C9H20OS

Molecular Weight

176.32 g/mol

IUPAC Name

4-tert-butylsulfanyl-2-methylbutan-1-ol

InChI

InChI=1S/C9H20OS/c1-8(7-10)5-6-11-9(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

KICZWSRAFHBUMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC(C)(C)C)CO

Origin of Product

United States

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